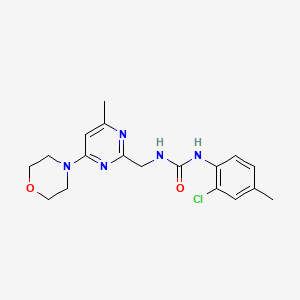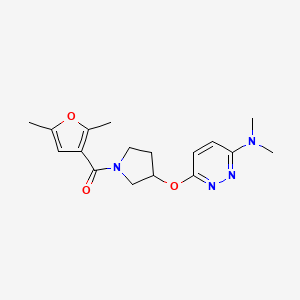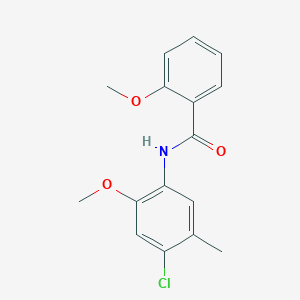
1-(2-Chloro-4-methylphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-methylphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea, also known as CMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMU belongs to the class of urea derivatives and has been found to possess various pharmacological properties.
Aplicaciones Científicas De Investigación
Cytokinin Activity
Research has explored the cytokinin activity of urea derivatives, including compounds similar to 1-(2-Chloro-4-methylphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea. Cytokinins are plant hormones that promote cell division and growth. For instance, N-phenyl-N′-(2-chloro-4-pyridyl)urea derivatives have been synthesized and tested for their cytokinin activity in tobacco callus bioassays (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Antioxidant Activity
Some urea derivatives, including those structurally related to the specified compound, have been evaluated for their antioxidant properties. For example, derivatives formed by reactions involving urea have been screened for antioxidant activity, showcasing the potential of urea-based compounds in this field (George, Sabitha, Kumar, & Ravi, 2010).
Anti-Cancer Activity
Urea derivatives have also been explored for their potential in cancer treatment. Research has been conducted on compounds like 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, showing potent activity against human chronic myeloid leukemia cell lines (Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019).
Corrosion Inhibition
Urea-derived Mannich bases have been investigated for their role in corrosion inhibition. These compounds, including ones similar to the compound , show potential in preventing corrosion on metal surfaces in acidic environments (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
PET Imaging Agent in Parkinson's Disease
Urea derivatives have been synthesized as potential PET imaging agents for diseases like Parkinson's. For instance, derivatives like (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone have been developed for imaging LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial Activity
The antimicrobial potential of urea derivatives, including those structurally related to the specified compound, has been studied. For instance, synthesis and evaluation of antibacterial and antifungal activities have been conducted on various urea derivatives (Patel & Patel, 2017).
Soil Degradation and Herbicide Effects
Research has also focused on the degradation and side effects of urea derivatives, such as sulfonylurea herbicides, in soil. This includes examining the environmental impact and degradation pathways of these compounds in agricultural settings (Sharma, Banerjee, & Choudhury, 2012).
Propiedades
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-12-3-4-15(14(19)9-12)22-18(25)20-11-16-21-13(2)10-17(23-16)24-5-7-26-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNAALXJVBCTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=CC(=N2)N3CCOCC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)

![(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2416290.png)


![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2416293.png)






![3-Methyl-8-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2416305.png)
